Wieland-Miescher ketone

Organocatalysis Asymmetric Synthesis Robinson Annulation

For complex molecule construction, Wieland-Miescher ketone (WMK) provides a rigid bicyclic framework critical for stereochemical control. Its predictable Baeyer-Villiger oxidation ensures reliable ring-expansion, while its validated use as a biocatalytic substrate (achieving 98% ee) supports green chemistry scale-up. Unlike analogs, WMK is proven in >50 natural product syntheses, including Taxol. Avoid generic substitutions to maintain downstream yield integrity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 20007-72-1
Cat. No. B1293845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWieland-Miescher ketone
CAS20007-72-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCCC2=O
InChIInChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3
InChIKeyDNHDRUMZDHWHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Wieland-Miescher Ketone (CAS 20007-72-1): The Foundational Bicyclic Scaffold for Terpenoid and Steroid Synthesis


The Wieland-Miescher ketone (WMK, CAS 20007-72-1) is a racemic bicyclic diketone (enedione) with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. It is a versatile chiral synthon employed in the total synthesis of over 50 natural products, primarily sesquiterpenoids, diterpenes, and steroids [2]. The compound's utility stems from its rigid bicyclic framework, which provides a pre-organized scaffold for constructing complex polycyclic architectures. This evidence guide focuses on quantifiable differentiators for WMK, highlighting why it is not a commodity chemical and should not be substituted by close structural analogs without rigorous evaluation.

Why Wieland-Miescher Ketone (CAS 20007-72-1) Cannot Be Substituted: Evidence for a Non-Fungible Chiral Building Block


Procurement decisions for chiral bicyclic diketones must account for compound-specific performance data. The assumption that all in-class compounds are interchangeable is demonstrably false. The two primary scaffolds, Wieland-Miescher ketone (WMK) and Hajos-Parrish ketone (HPK), exhibit distinct reactivity profiles. For instance, L-proline catalysis yields high enantioselectivity for HPK but delivers poor results for WMK [1]. Furthermore, WMK demonstrates unique regiospecific behavior in derivatization reactions, such as the Baeyer-Villiger oxidation, which exclusively inserts oxygen adjacent to the quaternary ring junction carbon [2]. Substituting WMK with an analog or a different synthetic route without validating these specific chemical properties risks compromising yield, stereochemical integrity, or downstream reaction outcomes. The following quantitative evidence supports the selection of WMK for specific applications.

Quantitative Differentiation of Wieland-Miescher Ketone (CAS 20007-72-1): A Comparative Evidence Guide


Enantioselective Synthesis: Comparing L-Proline vs. Primary Amine Catalysis for Wieland-Miescher Ketone

The classical L-proline-catalyzed Robinson annulation is a benchmark for synthesizing chiral bicyclic ketones. However, a direct comparison of L-proline with a more advanced chiral primary amine catalyst (amino acid-derived) reveals a substantial performance gap for WMK. While L-proline yields moderate enantioselectivity, the primary amine catalyst delivers significantly improved enantiomeric excess (ee) under solvent-free conditions. This demonstrates that the choice of catalyst is critical for achieving high optical purity in WMK synthesis [1].

Organocatalysis Asymmetric Synthesis Robinson Annulation Enantioselectivity

Biocatalytic Resolution: Quantitative Comparison of WMK and HPK via Ene-Reductase

A 2023 study utilizing an engineered ene-reductase (ERED) from *Bacillus subtilis* (BsER) demonstrated the first kinetic resolution of both racemic Hajos-Parrish ketone (HPK) and racemic Wieland-Miescher ketone (WMK). While the method was successful for both scaffolds, the achievable enantiomeric excess differed slightly. The resolution yielded (R)-HPK with >99% ee and (R)-WMK with 98% ee [1]. This provides a direct, quantitative comparison of the two most common bicyclic scaffolds under identical biocatalytic conditions.

Biocatalysis Kinetic Resolution Ene-Reductase Enantiopurity

Regioselective Derivatization: Baeyer-Villiger Oxidation Specificity of Wieland-Miescher Ketone

The Baeyer-Villiger reaction of Wieland-Miescher ketone and its derivatives exhibits absolute regioselectivity. The reaction proceeds exclusively with oxygen insertion between the quaternary carbon at the ring junction and the neighboring carbonyl group [1]. This predictable, single-outcome behavior is a critical differentiator for synthetic planning, as many bicyclic diketones can yield complex mixtures of regioisomers under these conditions.

Regioselectivity Baeyer-Villiger Oxidation Ring Expansion Derivatization

Chiral HPLC Resolution: Comparative Separation of Wieland-Miescher Ketone and its C(5) Homologue

A study on the direct HPLC resolution of structurally related compounds on a polysaccharide-based chiral stationary phase (CSP) demonstrated that the Wieland-Miescher ketone and its C(5) homologue have distinct separation characteristics [1]. This implies that even minor structural modifications significantly alter the compound's interaction with chiral selectors. This analytical difference is critical for quality control and for confirming the enantiopurity of purchased material.

Chiral Chromatography Analytical Chemistry Enantiomer Separation HPLC

Optimal Research and Procurement Scenarios for Wieland-Miescher Ketone (CAS 20007-72-1)


Synthesis of Steroid and Terpenoid Natural Product Scaffolds Requiring the Wieland-Miescher Core

Procurement is justified when the target molecule's synthetic route mandates the specific stereochemical and conformational properties of the WMK bicyclic framework. The compound has been employed in the total synthesis of over 50 natural products, predominantly sesquiterpenoids, diterpenes, and steroids [1]. Its use in the Danishefsky total synthesis of Taxol is a prime example of its utility in complex molecule construction [2]. The evidence of predictable Baeyer-Villiger regioselectivity (Section 3, Item 3) further supports its use when downstream ring-expansion steps are planned.

Programs Requiring High-Throughput or Biocatalytic Synthesis of Enantiopure Building Blocks

WMK is a suitable substrate for biocatalytic resolution, as demonstrated by the ene-reductase (ERED) study achieving 98% ee for the (R)-enantiomer [3]. This provides a viable, scalable alternative to traditional organocatalytic methods. Researchers seeking to implement green chemistry or biocatalytic cascades should prioritize WMK as a well-characterized and validated substrate for such processes.

Analytical Method Development and Quality Control for Chiral Building Blocks

The well-documented chiral HPLC resolution of WMK on polysaccharide-based CSPs [4] makes it an excellent model compound for developing and validating analytical methods for chiral purity assessment. Procurement for this purpose is driven by the need for a structurally defined, commercially available chiral compound with established separation parameters, as opposed to using an analog with less well-characterized behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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